6-(2-{[(4-Chlorobenzyl)oxy]imino}ethyl)-1-(3,4-dimethoxyphenethyl)-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile
Description
1.1. Structural Overview of 6-(2-{[(4-Chlorobenzyl)oxy]imino}ethyl)-1-(3,4-dimethoxyphenethyl)-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile The compound this compound features a pyrimidinecarbonitrile core substituted with a 4-chlorobenzyloxy imino ethyl group at position 6 and a 3,4-dimethoxyphenethyl moiety at position 1.
For example, 6-aryl-4-oxo-1,4-dihydropyrimidine derivatives are prepared using alkylation reagents like iodopropane or benzoyl chlorides in DMF, followed by purification via precipitation or column chromatography . Hydrazinyl derivatives, such as benzylidenehydrazinyl pyrimidines, are synthesized by reacting hydrazine intermediates with aromatic aldehydes in glacial acetic acid .
Properties
IUPAC Name |
6-[(2E)-2-[(4-chlorophenyl)methoxyimino]ethyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxopyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O4/c1-31-22-8-5-17(13-23(22)32-2)10-12-29-16-27-24(30)20(14-26)21(29)9-11-28-33-15-18-3-6-19(25)7-4-18/h3-8,11,13,16H,9-10,12,15H2,1-2H3/b28-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMXCPWNBANUPG-IPBVOBEMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=NC(=O)C(=C2CC=NOCC3=CC=C(C=C3)Cl)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C=NC(=O)C(=C2C/C=N/OCC3=CC=C(C=C3)Cl)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Substituent Analysis The structural uniqueness of the target compound lies in its dual aromatic substitution: a 4-chlorobenzyloxy imino ethyl group and a 3,4-dimethoxyphenethyl chain. Comparable compounds include:
- 4b () : 2-(4-Chlorobenzylidenehydrazinyl)-4-isobutyl-1-methyl-6-oxopyrimidine-5-carbonitrile. Shares the 4-chlorobenzyl group but lacks the dimethoxyphenethyl moiety .
- 5k () : 2-(4-Trifluoromethylbenzylthio)-6-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile. Features a methoxyphenyl group but replaces the chlorobenzyl with a trifluoromethylbenzylthio chain .
- 1349086-32-3 (): 2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. Combines chlorophenylamino and fluoromethoxyphenyl groups, highlighting the impact of halogen and methoxy positioning .
Physicochemical Properties
2.4. Biological Activity
While specific data for the target compound is absent, structurally related pyrimidinecarbonitriles exhibit antibacterial properties. For instance, 6-aryl-4-oxo-1,4-dihydropyrimidines show moderate activity against Gram-positive bacteria, with efficacy influenced by substituent lipophilicity and electronic effects . The trifluoromethyl group in 5k may enhance membrane penetration, whereas the dimethoxyphenethyl group in the target compound could improve binding to hydrophobic enzyme pockets .
Structural Similarity Assessment
- Tanimoto Coefficients : Binary fingerprint comparisons (e.g., using functional groups or aromatic rings) would reveal moderate similarity between the target compound and analogs like 4b or 5k .
- Graph-Based Methods : Subgraph matching would highlight shared pyrimidinecarbonitrile cores but distinguish substituent topology, particularly the dimethoxyphenethyl chain’s conformational flexibility .
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